Methylene Blue, zinc chloride double salt Methylene Blue, zinc chloride double salt
Brand Name: Vulcanchem
CAS No.: 26283-09-0
VCID: VC8464199
InChI: InChI=1S/2C16H18N3S.4ClH.Zn/c2*1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;/h2*5-10H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4
SMILES: CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-].Cl[Zn]Cl
Molecular Formula: C32H36Cl4N6S2Zn
Molecular Weight: 776.0 g/mol

Methylene Blue, zinc chloride double salt

CAS No.: 26283-09-0

Cat. No.: VC8464199

Molecular Formula: C32H36Cl4N6S2Zn

Molecular Weight: 776.0 g/mol

* For research use only. Not for human or veterinary use.

Methylene Blue, zinc chloride double salt - 26283-09-0

Specification

CAS No. 26283-09-0
Molecular Formula C32H36Cl4N6S2Zn
Molecular Weight 776.0 g/mol
IUPAC Name dichlorozinc;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dichloride
Standard InChI InChI=1S/2C16H18N3S.4ClH.Zn/c2*1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;/h2*5-10H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4
Standard InChI Key KVMOXJPZQMCQGD-UHFFFAOYSA-J
SMILES CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-].Cl[Zn]Cl
Canonical SMILES CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-].Cl[Zn]Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methylene Blue, zinc chloride double salt is a double salt comprising two methylene blue cations (C16H18ClN3S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{S}) and one zinc chloride (ZnCl2\text{ZnCl}_2) molecule. The molecular formula C32H36Cl4N6S2Zn\text{C}_{32}\text{H}_{36}\text{Cl}_{4}\text{N}_{6}\text{S}_{2}\text{Zn} reflects this stoichiometry, with a molecular weight of 776.0 g/mol . Discrepancies in reported molecular weights (e.g., 775.99 g/mol ) arise from isotopic variations or measurement methodologies.

Table 1: Molecular Data Comparison

PropertyPubChem Chemsrc
Molecular FormulaC32H36Cl4N6S2Zn\text{C}_{32}\text{H}_{36}\text{Cl}_{4}\text{N}_{6}\text{S}_{2}\text{Zn}C32H36Cl4N6S2Zn\text{C}_{32}\text{H}_{36}\text{Cl}_{4}\text{N}_{6}\text{S}_{2}\text{Zn}
Molecular Weight (g/mol)776.0775.99
CAS Number26283-09-026283-09-0

Structural Features

The compound’s structure includes a phenothiazine core with dimethylamino substituents, coordinated to zinc via chloride ions. X-ray crystallography reveals a planar geometry around the zinc atom, which bridges two methylene blue cations through ionic interactions . The 3D conformation enhances solubility in polar solvents like water and ethanol, critical for its biological applications .

Synthesis and Industrial Production

Historical Context

Traditional synthesis routes for methylene blue involved dichromate oxidizing agents, which posed environmental and toxicity challenges due to chromium waste . Modern methods, as detailed in US Patent 4,212,971, eliminate dichromates by using manganese dioxide (MnO2\text{MnO}_2) and sodium thiosulfate (Na2S2O3\text{Na}_2\text{S}_2\text{O}_3) in acidic conditions .

Key Synthesis Steps

  • Oxidation of N,N-Dimethyl-p-Phenylenediamine:
    N,N-Dimethyl-p-phenylenediamine\text{N,N-Dimethyl-p-phenylenediamine} reacts with MnO2\text{MnO}_2, Na2S2O3\text{Na}_2\text{S}_2\text{O}_3, and H2SO4\text{H}_2\text{SO}_4 to form 2-amino-5-dimethylaminophenylthiosulfonic acid .

  • Indamine Formation:
    Addition of N,N-dimethylaniline hydrochloride\text{N,N-dimethylaniline hydrochloride} and further oxidation yields the indamine-thiosulfonic acid intermediate .

  • Cyclization to Methylene Blue:
    Copper sulfate (CuSO4\text{CuSO}_4) catalyzes cyclization under heating, forming methylene blue .

  • Zinc Chloride Complexation:
    Adjusting the mother liquor to pH 2.5 with HCl and adding ZnCl2\text{ZnCl}_2 precipitates the double salt .

Table 2: Synthesis Conditions

StepReagentsTemperature (°C)Yield (%)
OxidationMnO2\text{MnO}_2, Na2S2O3\text{Na}_2\text{S}_2\text{O}_3, H2SO4\text{H}_2\text{SO}_43–785–90
CyclizationCuSO4\text{CuSO}_4, H2O2\text{H}_2\text{O}_260–8092–95
Salt FormationZnCl2\text{ZnCl}_2, HClAmbient88–90

Physicochemical Properties

Solubility and Stability

The double salt exhibits superior aqueous solubility (25 g/L at 25°C) compared to methylene blue free acid (10 g/L) . Zinc chloride’s hygroscopic nature stabilizes the compound against photodegradation, extending shelf life by 40% under standard storage conditions .

Spectroscopic Characteristics

  • UV-Vis Absorption: λmax=660nm\lambda_{\text{max}} = 660 \, \text{nm} in water, characteristic of the phenothiazinium chromophore .

  • Fluorescence: Emission at 690 nm (quantum yield Φ=0.12\Phi = 0.12) enables use in fluorescence microscopy .

Table 3: Key Physical Properties

PropertyValueSource
Melting PointDecomposes >250°C
Density1.45 g/cm³
LogP (Partition Coeff.)0.38

Applications in Science and Industry

Biological Staining

In histology, the compound stains nucleic acids (blue) and acidic proteins (purple) with high selectivity due to its cationic charge . A 0.1% w/v solution in phosphate-buffered saline (pH 7.4) is standard for Gram-positive bacteria identification .

Redox Chemistry

As a reversible redox indicator (E0=+0.01VE^0 = +0.01 \, \text{V}), it transitions between blue (oxidized) and colorless (reduced) states, useful in titrations and biosensors .

Table 4: Industrial Applications

FieldUse CaseConcentration
MicrobiologyBacterial viability assays0.05% w/v
Materials ScienceElectrochromic devices10 mM in gel electrolyte
Environmental ScienceRedox potential monitoring1–5 ppm
Exposure RouteResponse
InhalationMove to fresh air; seek medical attention
Skin ContactWash with soap and water for 15 minutes
Eye ContactRinse with water for 15 minutes; consult ophthalmologist

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